molecular formula C7H4Cl2O2 B2403689 3,4-Dichloro-2-hydroxybenzaldehyde CAS No. 23602-61-1

3,4-Dichloro-2-hydroxybenzaldehyde

Cat. No.: B2403689
CAS No.: 23602-61-1
M. Wt: 191.01
InChI Key: WSUWZPYQCSWACI-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzaldehyde, where two chlorine atoms are substituted at the 3rd and 4th positions, and a hydroxyl group is present at the 2nd position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-2-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-hydroxybenzaldehyde using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The chlorination process is optimized for high yield and purity, with careful monitoring of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,4-Dichloro-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Research has explored its potential as a precursor for drugs targeting specific diseases.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-2-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of chlorine atoms and a hydroxyl group allows for versatile applications in various fields .

Properties

IUPAC Name

3,4-dichloro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUWZPYQCSWACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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